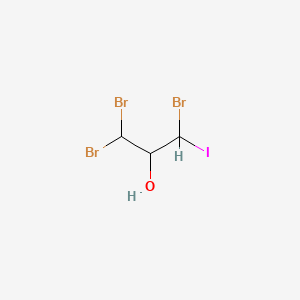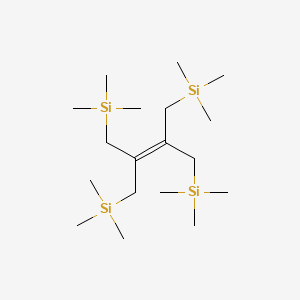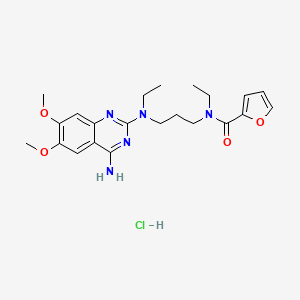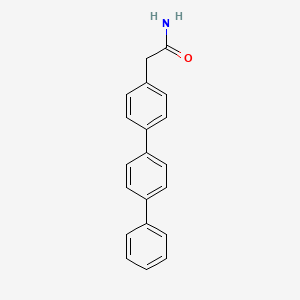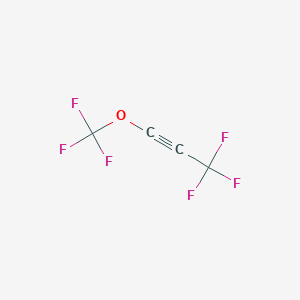
3,3,3-Trifluoro-1-(trifluoromethoxy)prop-1-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,3-Trifluoro-1-(trifluoromethoxy)prop-1-yne is a fluorinated organic compound with the molecular formula C4F6O This compound is characterized by the presence of both trifluoromethyl and trifluoromethoxy groups attached to a prop-1-yne backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-1-(trifluoromethoxy)prop-1-yne typically involves the reaction of trifluoromethylated precursors under specific conditions. One common method includes the use of trifluoromethylation reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a base like potassium fluoride (KF) to introduce the trifluoromethyl group . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar trifluoromethylation techniques. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and output.
Analyse Chemischer Reaktionen
Types of Reactions
3,3,3-Trifluoro-1-(trifluoromethoxy)prop-1-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding trifluoromethylated ketones or acids.
Reduction: Reduction reactions may yield trifluoromethylated alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethoxy group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethylated ketones, alcohols, alkanes, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3,3,3-Trifluoro-1-(trifluoromethoxy)prop-1-yne has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s unique properties make it useful in the development of fluorinated biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: It is explored for its potential in drug discovery, particularly in designing fluorinated pharmaceuticals with improved metabolic stability and bioavailability.
Wirkmechanismus
The mechanism by which 3,3,3-Trifluoro-1-(trifluoromethoxy)prop-1-yne exerts its effects involves interactions with molecular targets through its trifluoromethyl and trifluoromethoxy groups. These groups can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1-Trifluoropropyne: Similar in structure but lacks the trifluoromethoxy group.
Trifluoromethylacetylene: Another fluorinated alkyne with similar reactivity but different functional groups.
Hexafluoropropylene oxide: Contains multiple fluorine atoms and an oxygen atom but differs in its overall structure and reactivity.
Uniqueness
3,3,3-Trifluoro-1-(trifluoromethoxy)prop-1-yne is unique due to the presence of both trifluoromethyl and trifluoromethoxy groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and potential for diverse applications in various fields of research and industry.
Eigenschaften
CAS-Nummer |
63904-24-5 |
|---|---|
Molekularformel |
C4F6O |
Molekulargewicht |
178.03 g/mol |
IUPAC-Name |
3,3,3-trifluoro-1-(trifluoromethoxy)prop-1-yne |
InChI |
InChI=1S/C4F6O/c5-3(6,7)1-2-11-4(8,9)10 |
InChI-Schlüssel |
AMWYNCNQCAJJEE-UHFFFAOYSA-N |
Kanonische SMILES |
C(#COC(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


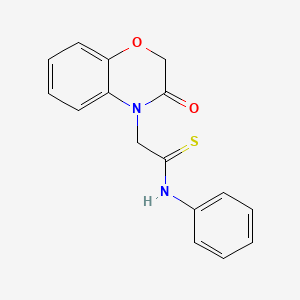
![3-[Ethyl(difluoro)silyl]propan-1-ol](/img/structure/B14498627.png)
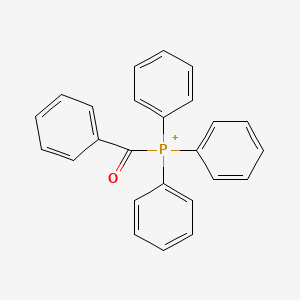
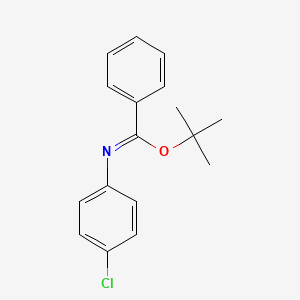

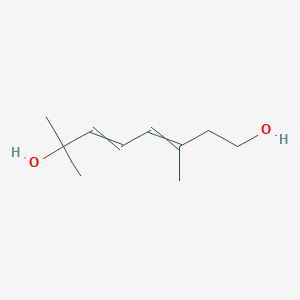


![(NE)-N-[(2E)-2-hydroxyimino-1,2-bis(4-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14498682.png)
